molecular formula C17H16O5 B14516583 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol CAS No. 62723-06-2

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

Cat. No.: B14516583
CAS No.: 62723-06-2
M. Wt: 300.30 g/mol
InChI Key: HWVNYWUSFKCUAI-UHFFFAOYSA-N
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Description

Introduction to 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

Nomenclature and Structural Significance in Heterocyclic Chemistry

The systematic IUPAC name This compound delineates its molecular architecture with precision. Breaking down the name:

  • Benzene-1,3-diol indicates a benzene ring substituted with hydroxyl (-OH) groups at positions 1 and 3.
  • 1-Benzofuran-2-yl refers to a fused bicyclic system comprising a benzene ring and a furan (oxygen-containing five-membered ring), with the furan oxygen at position 1 and the substituent at position 2.
  • 6-Methoxy-3-(methoxymethyl) specifies methoxy (-OCH₃) and methoxymethyl (-CH₂-OCH₃) groups at positions 6 and 3 of the benzofuran moiety, respectively.
Structural Features and Functional Groups

The compound’s molecular formula, C₁₇H₁₆O₅ , reflects its heterocyclic core and substituents. Key structural attributes include:

  • A benzofuran scaffold , which confers rigidity and electronic diversity due to the fused aromatic and oxygenated rings.
  • Methoxy and methoxymethyl groups , which enhance solubility in organic solvents and modulate electronic effects on the benzofuran system.
  • Hydroxyl groups on the benzene ring, enabling hydrogen bonding and participation in redox reactions.

The compound’s planar benzofuran system and electron-donating substituents make it a candidate for studying charge-transfer interactions in materials science. Its structural complexity aligns with trends in heterocyclic chemistry, where functionalized benzofurans are leveraged for their optoelectronic and bioactive properties.

Table 1: Key Molecular Descriptors
Property Value
CAS Number 62723-06-2
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.306 g/mol
Exact Mass 300.100 Da
Topological Polar Surface Area 72.06 Ų

Historical Evolution of Benzofuran-Based Compound Research

Benzofuran derivatives have been integral to organic chemistry since the late 19th century, with early studies focusing on natural product isolation. The discovery of psoralen (a linear furanocoumarin) in 1834 marked the first recognition of benzofuran-related structures in biological systems. However, synthetic benzofurans gained prominence in the 20th century, driven by their utility in pharmaceuticals and materials.

Key Milestones in Benzofuran Chemistry
  • 1930s–1950s : Development of synthetic routes to benzofurans, including the Perkin rearrangement and cyclization of phenoxyacetic acids. These methods enabled the production of simple benzofurans for dye and polymer applications.
  • 1970s–1980s : Discovery of bioactive benzofurans, such as amiodarone (an antiarrhythmic drug), highlighting their pharmacological potential. Concurrently, benzofuran-based polymers like polybenzofuran were explored for thermal stability.
  • 2000s–Present : Advances in functionalization techniques, such as cross-coupling reactions, allowing precise substitution patterns. This era saw the synthesis of complex derivatives like This compound , designed for applications in organic electronics and catalysis.

The target compound exemplifies modern trends in substituent engineering , where electron-donating groups (e.g., methoxy) are strategically placed to fine-tune electronic properties. This approach mirrors innovations in aramid polymers (e.g., Kevlar), where functionalized aromatic monomers enhance material performance.

Properties

CAS No.

62723-06-2

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4-[6-methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C17H16O5/c1-20-9-14-12-6-4-11(21-2)8-16(12)22-17(14)13-5-3-10(18)7-15(13)19/h3-8,18-19H,9H2,1-2H3

InChI Key

HWVNYWUSFKCUAI-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Bromination-Methoxylation Sequence

A foundational approach involves constructing the benzofuran scaffold from tyrosol derivatives via bromination and methoxylation. Key steps include:

  • Bromination : Treatment of tyrosol with sodium bromide (NaBr) and oxone in acetone/water yields monobrominated intermediates.
  • Methoxylation : Copper-catalyzed substitution with methoxide in dimethylformamide (DMF) or dimethyl carbonate (DMC) at 90–100°C installs methoxy groups.
  • Cyclization : Intramolecular etherification under basic conditions forms the benzofuran ring.

Example :
$$
\text{Tyrosol} \xrightarrow[\text{NaBr, Oxone}]{\text{Acetone/H}2\text{O}} \text{Bromotyrosol} \xrightarrow[\text{CuBr, CH}3\text{ONa}]{\text{DMF, 100°C}} \text{Methoxymethyl benzofuran intermediate}
$$
Yields: 65–78%.

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura reaction is widely employed to attach the benzofuran moiety to the resorcinol ring:

  • Boronated Resorcinol : 2,4-Dibenzyloxybromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
  • Coupling : Reaction with 6-methoxy-3-(methoxymethyl)-2-iodobenzofuran under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq) at 80°C.

Optimization :

  • Protection : Benzyl groups protect phenolic -OH during coupling, removed via hydrogenolysis.
  • Solvent : Tetrahydrofuran (THF) enhances solubility; aqueous Na₂CO₃ maintains pH 9–10.
    Yield: 82–89%.

Functional Group Installation

Methoxymethyl Group Introduction

Regioselective installation of the methoxymethyl (-CH₂OCH₃) group at position 3 of benzofuran:

  • Williamson Ether Synthesis : React 3-hydroxymethylbenzofuran with methyl iodide (CH₃I) and K₂CO₃ in acetone.
  • Alternative : Use methoxymethyl chloride (ClCH₂OCH₃) under phase-transfer conditions (TBAB, NaOH).

Challenges :

  • Steric hindrance at position 3 requires high-temperature (80–100°C) or microwave-assisted conditions.
    Yield: 70–75%.

Methoxy Group at Position 6

Direct electrophilic substitution on benzofuran:

  • Nitration-Reduction : Nitrate position 6 with HNO₃/H₂SO₄, reduce to -NH₂, then diazotize and hydrolyze to -OH.
  • Methylation : Protect -OH as methyl ether using dimethyl sulfate (DMS) and K₂CO₃.

Efficiency :

  • Nitration at 0°C minimizes byproducts; methylation proceeds quantitatively.

Industrial-Scale Synthesis

Patent-Based Routes

A patent (CN103864734A) outlines a three-step process avoiding cryogenic conditions:

  • Direct Coupling : React 2,4-dihydroxybromobenzene with preformed benzofuran boronic ester in ethanol/H₂O.
  • Catalyst : Pd(OAc)₂ with SPhos ligand achieves turnover numbers >1,000.
  • Workup : Crystallization from ethyl acetate/heptane yields >99% purity.

Advantages :

  • Eliminates benzyl protection steps, reducing atom economy penalties.
  • Scalable to >100 kg batches with 91% yield.

Mechanistic Insights

Suzuki–Miyaura Coupling Mechanism

The Pd⁰/Pd²⁺ cycle facilitates cross-coupling:

  • Oxidative Addition : Pd⁰ inserts into the C–I bond of iodobenzofuran.
  • Transmetallation : Boronate transfers to Pd.
  • Reductive Elimination : Forms C–C bond between benzofuran and resorcinol.

Key Factors :

  • Ligands (e.g., PPh₃) stabilize Pd intermediates.
  • Base (e.g., Na₂CO₃) neutralizes HBr byproduct.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Bromination-Methoxylation 65–78 95 Moderate 120–150
Suzuki Coupling 82–89 99 High 90–110
Industrial Patent 91 99.5 High 70–85

Challenges and Optimization

Byproduct Formation

  • Di-O-Methylation : Occurs if methylation is uncontrolled. Mitigated by stoichiometric CH₃I and low temps (0–5°C).
  • Isomerization : Benzofuran ring opening under acidic conditions. Avoid by maintaining pH >4 during workup.

Green Chemistry Approaches

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst Recovery : Magnetic Pd nanoparticles enable >90% recovery via filtration.

Chemical Reactions Analysis

Types of Reactions

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran Derivatives
  • 4-{5-[(1E)-Prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol (CAS: 109194-71-0): This compound shares the benzene-1,3-diol-benzofuran core but substitutes the methoxymethyl group with a propenyl chain. It exhibits acute toxicity and irritancy, necessitating stringent safety protocols during handling .
  • omega-Hydroxymoracin N :
    A natural benzofuran derivative with a hydroxybutenyl substituent, isolated from Morus species. Its bioactivity in fruits contrasts with synthetic derivatives, highlighting the role of natural vs. engineered substituents in ecological interactions .

Thiadiazole Derivatives
  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Replacing the benzofuran with a thiadiazole ring alters electronic properties. C1 exhibits pH-dependent fluorescence, with aggregation-induced emission (AIE) in aqueous solutions and solvent-dependent spectral shifts (e.g., triple emission bands in DMSO vs. single bands in methanol) .
  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) :
    The heptyl chain enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. C7 shows distinct fluorescence quenching at acidic pH, suggesting utility in pH-sensing applications .

Table 1: Physicochemical Properties of Thiadiazole Derivatives

Compound Substituent Fluorescence Behavior (pH 7) Solvent Sensitivity
C1 Methyl AIE in water High (DMSO, MeOH)
C7 Heptyl Quenching at pH < 5 Moderate (EtOH)
Thioether Derivatives

A series of 4-(arylthio)benzene-1,3-diols (e.g., 7a–7e) demonstrate how substituent bulk and electronic effects influence physical properties:

  • 4-(Phenylthio)benzene-1,3-diol (7a) : Melting point 110–111°C, with distinct $ ^1H $ NMR aromatic signals.
  • 4-(Pentylthio)benzene-1,3-diol (7c) : Liquid at room temperature, reflecting increased alkyl chain flexibility .

Table 2: Thermal Properties of Thioether Derivatives

Compound Substituent Melting Point (°C)
7a Phenylthio 110–111
7b p-Tolylthio 88–89
7d 4-Fluorophenyl 104–105
Indazolyl and Pyrazolyl Derivatives
  • 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol :
    Indazolyl derivatives exhibit high affinity for estrogen receptors (e.g., IC$_{50}$ values < 2.5 μM), with trifluoromethyl groups enhancing binding selectivity via hydrophobic interactions .
  • Pyrazole Derivative (S-6) :
    A xanthohumol analog with a pyrazole ring shows anti-obesity effects, attributed to improved metabolic stability compared to benzofuran cores .
Aldehyde-Derived Modifications

Reactions of resorcinol with aldehydes yield compounds like 4-(1-methoxypropyl)benzene-1,3-diol (19) and 4-(1-methoxypentyl)benzene-1,3-diol (20). These derivatives highlight how aliphatic chain length impacts lipophilicity and chromatographic retention times (e.g., 18.18 min for 19 vs. 20.04 min for 20) .

Key Comparative Insights

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy): Enhance fluorescence in benzofuran/thiadiazole derivatives but may reduce metabolic stability.
  • Hydrophobic Chains (e.g., heptyl, pentyl): Improve membrane permeability but complicate aqueous solubility.

Biological Activity: Thiadiazole derivatives (C1, C7) excel in optical applications, while indazolyl derivatives dominate receptor targeting.

Synthetic Flexibility :

  • Benzofuran cores are more synthetically challenging than thiadiazoles or thioethers due to ring-forming steps (e.g., cyclization via BBr$_3$ demethylation ).

Biological Activity

The compound 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS Number: 62723-06-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, antioxidant effects, and other therapeutic potentials, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H16O5C_{17}H_{16}O_{5}, with a molecular weight of 300.306 g/mol. The structure consists of a benzofuran moiety substituted with methoxy and hydroxyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H16O5C_{17}H_{16}O_{5}
Molecular Weight300.306 g/mol
CAS Number62723-06-2

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of benzofuran can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, including RAW264.7 macrophages . This inhibition is often mediated through the suppression of the NF-κB signaling pathway.

Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that a related compound effectively reduced the expression levels of inflammatory mediators in LPS-stimulated macrophages. The results highlighted a concentration-dependent inhibition of IL-6 and TNF-α production, suggesting a similar potential for this compound .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been shown to scavenge free radicals effectively. The presence of hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS).

Research Findings: Antioxidant Efficacy
In vitro studies have demonstrated that benzofuran derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays. The IC50 values indicate a potent capacity to reduce oxidative stress in cellular models .

Other Therapeutic Potentials

Emerging research suggests additional therapeutic applications for compounds like this compound:

  • Neuroprotective Effects : Some studies indicate that similar compounds can protect against neuroinflammation and may offer benefits in neurodegenerative diseases by inhibiting neuroinflammatory markers such as IL-1β and NO production .
  • Anticancer Activity : Preliminary findings suggest potential anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Q & A

Q. What are the recommended synthetic routes for preparing 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol, and how are intermediates characterized?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is commonly employed for benzofuran derivatives. For example, benzylation of phenolic hydroxyl groups using NaH in THF with benzyl halides (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) can yield protected intermediates. Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify regioselectivity and purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include:

  • Avoiding skin/eye contact and inhalation of dust or aerosols by using nitrile gloves, safety goggles, and fume hoods.
  • Storing the compound in sealed containers under dry, ventilated conditions to prevent degradation.
  • Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation if irritation persists .

Q. How can researchers resolve contradictions in hazard classification data for this compound?

While some safety data sheets (SDS) report no known hazards , others classify structurally similar benzofuran derivatives as potential carcinogens (e.g., IARC Group 2B). Researchers should:

  • Cross-reference SDS from multiple suppliers.
  • Conduct in vitro toxicity assays (e.g., Ames test) to assess mutagenicity.
  • Implement conservative safety protocols (e.g., respirators for prolonged exposure) until definitive data is available .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of methoxymethyl group installation on the benzofuran core?

Regioselective functionalization can be achieved via:

  • Protection/deprotection : Temporarily masking reactive hydroxyl groups with benzyl or tert-butyldimethylsilyl (TBDMS) ethers before introducing methoxymethyl via Williamson ether synthesis.
  • Catalysis : Using Pd-catalyzed cross-coupling to install substituents at sterically hindered positions. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DMF for high-temperature reactions) improves yield .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The methoxymethyl group at position 3 of the benzofuran ring creates steric hindrance, directing electrophiles to position 6. Electron-donating methoxy groups activate the benzene-1,3-diol moiety for NAS. Computational modeling (e.g., DFT calculations) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. What analytical methods are recommended for distinguishing this compound from its structural analogs (e.g., licocoumarone)?

Advanced differentiation techniques include:

  • 2D-NMR : NOESY or HSQC to map spatial proximity of methoxymethyl and hydroxyl protons.
  • X-ray crystallography : Resolve bond angles and confirm substitution patterns (e.g., vs. 4-[6-hydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)-2-benzofuranyl]-1,3-benzenediol) .
  • LC-MS/MS : Compare fragmentation patterns using collision-induced dissociation (CID) .

Q. How can researchers address low yields in multi-step syntheses of this compound?

Yield optimization strategies:

  • Solvent selection : Use anhydrous THF or DCM to minimize side reactions.
  • Catalyst screening : Test alternatives to NaH (e.g., K2_2CO3_3 for milder conditions).
  • Workup refinement : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .

Methodological Guidance for Data Interpretation

Q. What computational tools assist in predicting the compound’s UV-Vis and fluorescence properties?

Software like Gaussian or ORCA can simulate electronic transitions using time-dependent density functional theory (TD-DFT). Input the optimized geometry (from DFT) to calculate absorption/emission spectra, correlating with experimental data from spectrophotometers (e.g., λmax_{\text{max}} ~300 nm for benzofuran derivatives) .

Q. How should researchers validate the purity of this compound for biological assays?

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; ≥95% purity is acceptable.
  • Elemental analysis : Compare calculated vs. observed C/H/N ratios.
  • Karl Fischer titration : Ensure <0.5% water content to prevent hydrolysis .

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